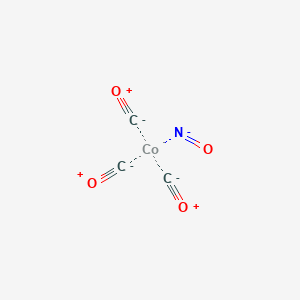

Tricarbonylnitrosylcobalt

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tricarbonylnitrosylcobalt has been explored in studies focusing on reactions in specific solvents, such as liquid hydrogen chloride, where reactions with halogens, nitrosyl chloride, and phosphorus pentafluoride were described. These studies have led to the preparation of new compounds and provided insights into the synthesis pathways of tricarbonylnitrosylcobalt and related complexes (Iqbal & Waddington, 1969).

Molecular Structure Analysis

The molecular structure of tricarbonylnitrosylcobalt and its derivatives has been analyzed through various spectroscopic techniques. Notably, laser-based time-resolved infrared absorption spectroscopy has been applied to study the photolysis of tricarbonylnitrosylcobalt, revealing details about sequential ligand eliminations and the formation of binuclear species, which contribute to understanding the molecular structure of these complexes (Rayner et al., 1986).

Chemical Reactions and Properties

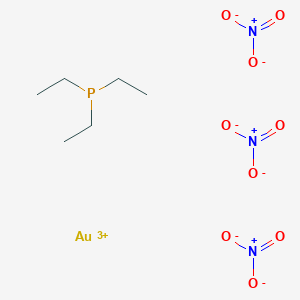

Research into the chemical reactions and properties of tricarbonylnitrosylcobalt has highlighted its reactivity with organometallic phosphines, leading to the formation of organometallic phosphinenitrosyldicarbonylcobalt complexes. These studies are essential for understanding the reactivity and potential catalytic applications of tricarbonylnitrosylcobalt complexes (Schumann, Stelzer, & Niederreuther, 1970).

Physical Properties Analysis

The physical properties of tricarbonylnitrosylcobalt have been explored through theoretical studies, which investigate the molecular geometry and electronic structure of the complex. These studies offer insights into the conformational dynamics and potential reactivity of tricarbonylnitrosylcobalt, providing a basis for understanding its role in catalysis and material science (Antolovic & Davidson, 1987).

Chemical Properties Analysis

The chemical properties of tricarbonylnitrosylcobalt, particularly its reactivity under various conditions, have been a focus of research. Studies have delved into its interactions with nitroalkynes, leading to the stabilization of nitroacetylenes in the form of dicobalt hexacarbonyl complexes. This research not only sheds light on the chemical properties of tricarbonylnitrosylcobalt but also opens avenues for its use in synthesizing high energy-density materials (Windler et al., 2012).

Wissenschaftliche Forschungsanwendungen

- Summary of the Application: Tricarbonylnitrosylcobalt (Co(CO)3NO) is used as a precursor for cobalt growth in advanced technologies, where the precursor’s reaction is enhanced by electronic excitation . This is particularly relevant in the context of the scaling limit for the current complementary metal–oxide semiconductor (CMOS) technology, which necessitates a three-dimensional integration with vertically stacked electronic components .

- Methods of Application or Experimental Procedures: The study utilized real-time time-dependent density functional theory and Ehrenfest dynamics scheme to investigate excited-state nonadiabatic dynamics of ligand dissociation of cobalt tricarbonyl nitrosyl . The research focused on the dissociation pathways of the NO ligand on the precursor .

- Results or Outcomes: The study demonstrated two dissociation pathways of the NO ligand on the precursor . Detailed electronic structures were further analyzed to provide an insight into dynamics following the electronic excitations . This study sheds light on computational demonstration and underlying mechanism of the electronic-excitation-induced dissociation, especially in molecules with complex chemical bonds such as the Co(CO)3NO .

Safety And Hazards

Zukünftige Richtungen

While specific future directions for Tricarbonylnitrosylcobalt are not mentioned in the retrieved sources, one study investigates the excited-state nonadiabatic dynamics of ligand dissociation of cobalt tricarbonyl nitrosyl . This could potentially open up new avenues for research and applications of this compound.

Eigenschaften

IUPAC Name |

carbon monoxide;cobalt;nitroxyl anion | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CO.Co.NO/c3*1-2;;1-2/q;;;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCSGXJPONFHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[N-]=O.[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3CoNO4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbon monoxide;cobalt;nitroxyl anion | |

CAS RN |

14096-82-3 | |

| Record name | Tricarbonylnitrosylcobalt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

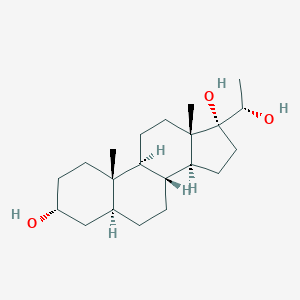

![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)

![N-[(Z)-ethylideneamino]benzamide](/img/structure/B82068.png)